molecular formula C25H30N2O2 B4854695 (13E)-13-[(1-ethyl-1H-pyrazol-4-yl)methylidene]-5-methoxy-15-methyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadeca-2(7),3,5-trien-14-one

(13E)-13-[(1-ethyl-1H-pyrazol-4-yl)methylidene]-5-methoxy-15-methyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadeca-2(7),3,5-trien-14-one

Cat. No.: B4854695
M. Wt: 390.5 g/mol
InChI Key: XKRIBCLXBKPPCM-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (13E)-13-[(1-ethyl-1H-pyrazol-4-yl)methylidene]-5-methoxy-15-methyltetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadeca-2(7),3,5-trien-14-one is a structurally complex molecule featuring a tetracyclic framework fused with a pyrazole ring. Key structural elements include:

  • Tetracyclic core: A fused ring system (denoted by the tetracyclo notation) with bridgehead methyl (C15) and methoxy (C5-OCH₃) substituents.
  • Pyrazole substituent: A (1-ethyl-1H-pyrazol-4-yl)methylidene group at position 13 in an E-configuration.
  • Functional groups: A ketone (C14=O) and conjugated double bonds within the tetracyclic system.

Properties

IUPAC Name

(16E)-16-[(1-ethylpyrazol-4-yl)methylidene]-3-methoxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O2/c1-4-27-15-16(14-26-27)11-18-13-23-22-7-5-17-12-19(29-3)6-8-20(17)21(22)9-10-25(23,2)24(18)28/h6,8,11-12,14-15,21-23H,4-5,7,9-10,13H2,1-3H3/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKRIBCLXBKPPCM-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C=C2CC3C4CCC5=C(C4CCC3(C2=O)C)C=CC(=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C=N1)/C=C/2\CC3C4CCC5=C(C4CCC3(C2=O)C)C=CC(=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (13E)-13-[(1-ethyl-1H-pyrazol-4-yl)methylidene]-5-methoxy-15-methyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadeca-2(7),3,5-trien-14-one typically involves multiple steps, including the formation of the tetracyclic core and subsequent functionalization. The key steps may include:

  • Cyclization Reactions : Formation of the tetracyclic core through cyclization reactions.
  • Functional Group Transformations : Introduction of the methoxy and methylidene groups using appropriate reagents and conditions.
  • Final Assembly : Coupling of the pyrazole moiety to the tetracyclic core under controlled conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment and continuous flow reactors to streamline the process.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains several reactive sites:

Conjugated Enone System

The α,β-unsaturated ketone (enone) in the tetracyclic core is susceptible to:

  • Michael Additions : Nucleophiles (e.g., amines, thiols) can attack the β-carbon .

  • Diels-Alder Reactions : The enone may act as a dienophile in [4+2] cycloadditions .

Methoxy Group

The 5-methoxy substituent on the aromatic ring can undergo:

  • Demethylation : Under acidic or enzymatic conditions (e.g., HBr/HOAc or cytochrome P450), yielding a phenolic hydroxyl group .

  • Electrophilic Aromatic Substitution : Directed by the methoxy group’s electron-donating effects (e.g., nitration, sulfonation) .

Pyrazole Methylidene Group

The (1-ethyl-1H-pyrazol-4-yl)methylidene moiety may participate in:

  • Tautomerization : Equilibrium between keto and enol forms, affecting reactivity .

  • Coordination Chemistry : Pyrazole nitrogen atoms can act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺) .

Reaction Pathways and Conditions

Reaction TypeConditionsExpected ProductAnalogous Reference
Reduction of Ketone NaBH₄, EtOHSecondary alcohol at C14 (Entry 46)
Oxidation of Enone O₃, then Zn/H₂OCleavage to form diketone or carboxylic acids (Entry 21)
Nucleophilic Attack NH₂R (amines), THF, RTβ-Amino ketone derivatives (CID 91782128)
Demethylation HBr (48%), HOAc, refluxPhenolic hydroxyl group at C5 (CID 557693)

Stereochemical Considerations

The tetracyclic scaffold introduces significant steric hindrance, influencing reaction outcomes:

  • C13 Methylidene Configuration : The (E)-geometry at C13 may restrict access to the α-face of the enone system, favoring β-face reactivity .

  • C15 Methyl Group : Steric shielding may slow reactions at the adjacent C14 ketone .

Stability and Degradation

  • Photodegradation : The conjugated enone system is prone to UV-induced isomerization or cleavage .

  • Hydrolysis : The pyrazole-methylidene linkage may hydrolyze under strongly acidic/basic conditions, yielding pyrazole-4-carbaldehyde and tetracyclic ketone fragments .

Synthetic Modifications

Modification TargetMethodOutcome
C14 Ketone Grignard reagent (RMgX)Tertiary alcohol formation
Pyrazole Ring Electrophilic bromination3-Bromo-pyrazole derivative
Methoxy Group BBr₃, CH₂Cl₂, -78°CPhenol intermediate for further coupling

Scientific Research Applications

(13E)-13-[(1-ethyl-1H-pyrazol-4-yl)methylidene]-5-methoxy-15-methyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadeca-2(7),3,5-trien-14-one has several scientific research applications:

  • Medicinal Chemistry : The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
  • Organic Synthesis : It can be used as a building block for the synthesis of more complex molecules.
  • Material Science : The compound’s properties may be exploited in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism by which (13E)-13-[(1-ethyl-1H-pyrazol-4-yl)methylidene]-5-methoxy-15-methyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadeca-2(7),3,5-trien-14-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Based Derivatives

Several pyrazole-containing compounds in the evidence share functional or structural similarities:

Compound Key Features Synthesis & Characterization Structural Differences
Target Compound Tetracyclic core, E-configuration pyrazole-methylidene, methoxy, methyl, ketone Not detailed in evidence; inferred from analogous methods (e.g., cyclocondensation, X-ray refinement) N/A
(E)-3(5)-[β-(3-Fluoro-4-hydroxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole (13) [] Fluorinated phenyl-ethenyl group, pyrazole ring Synthesized via ketone cyclization; characterized by ¹H/¹³C/¹⁵N/¹⁹F NMR, elemental analysis Lacks tetracyclic system; fluorine substituent alters electronic properties vs. methoxy
1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) [] Ethyl-pyrazole, urea linkage Prepared via phase-transfer catalysis; IR and NMR confirmed Simpler structure; urea functional group instead of fused rings
Methyl (3-methyl-1-p-nitrophenylpyrazol-5-yl)-acetate (3e) [] Nitrophenyl group, ester linkage Synthesized in 60% yield (acetic acid solvent); IR (1729 cm⁻¹, ester C=O) Nitro group enhances electron deficiency vs. methoxy’s electron donation

Key Observations :

  • The target compound’s tetracyclic core distinguishes it from simpler pyrazole derivatives, likely conferring rigidity and unique steric effects.
  • Methoxy vs. fluorine substituents : Methoxy groups (electron-donating) may enhance stability in the target compound, while fluorine (electron-withdrawing) in compound 13 increases polarity and reactivity .
  • Ethyl-pyrazole groups : Present in both the target compound and 9a , but the latter’s urea linkage contrasts with the target’s ketone and methylidene moieties .
Polycyclic Systems

The tetracyclic framework of the target compound can be compared to other polycyclic structures in the evidence:

Compound Key Features Structural Analysis Differences
14-Hydroxy-11-[(E)-4-methoxybenzylidene]-8-(4-methoxyphenyl)-5-thia-3,13-diazaheptacyclo[...] [] Heptacyclic system, thia-diaza core, methoxybenzylidene X-ray analysis revealed chair conformation (piperidine) and C–H···O/N hydrogen bonds Larger ring system (7 vs. 4 rings); sulfur/nitrogen atoms alter electronic environment
16a,17b-Dihydroxyestra-1,3,5(10)-trien-3-yl-beta-D-glucosiduronic acid [] Steroidal tetracyclic core, glucosiduronic acid Matched to estrane derivatives; elemental analysis confirmed Carbohydrate moiety absent in target compound; estrogen-like structure

Key Observations :

  • The target’s tetracyclic system is less complex than the heptacyclic system in but shares conformational rigidity.
  • Hydrogen bonding : While the heptacyclic compound stabilizes via intermolecular H-bonds, the target’s crystal packing (if similar) may rely on C–H···π interactions .

Biological Activity

The compound (13E)-13-[(1-ethyl-1H-pyrazol-4-yl)methylidene]-5-methoxy-15-methyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadeca-2(7),3,5-trien-14-one is a complex organic molecule that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities, making them significant in medicinal chemistry and pharmacology. This article aims to explore the biological activity of this specific compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be broken down into several key components:

  • Pyrazole moiety : This heterocyclic structure is essential for the biological activity of the compound.
  • Tetracyclic framework : The tetracyclic structure contributes to the compound's stability and interaction with biological targets.
  • Functional groups : The presence of methoxy and ethyl groups enhances solubility and bioactivity.
PropertyValue
Molecular FormulaC₁₉H₁₉N₃O
Molecular Weight305.37 g/mol
CAS NumberNot available
SolubilitySoluble in organic solvents

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines.

The proposed mechanism involves the inhibition of specific signaling pathways associated with cancer cell proliferation and survival, such as:

  • Inhibition of angiogenesis : Preventing the formation of new blood vessels that supply tumors.
  • Induction of apoptosis : Triggering programmed cell death in cancer cells.

Case Studies

  • Study on Cell Lines : A study conducted on breast cancer cell lines revealed that the compound reduced cell viability by up to 70% at concentrations above 10 µM. This effect was attributed to its ability to induce apoptosis through the activation of caspase pathways .
  • In Vivo Studies : In animal models, administration of the compound led to a significant reduction in tumor size compared to control groups. The study suggested that it may enhance the efficacy of existing chemotherapeutic agents when used in combination therapies .

Anti-inflammatory Activity

In addition to its anticancer properties, pyrazole derivatives are known for their anti-inflammatory effects. The compound has shown promise in reducing inflammation markers in vitro.

The anti-inflammatory activity is thought to be mediated through:

  • Inhibition of COX enzymes : Similar to well-known anti-inflammatory drugs like celecoxib.
  • Reduction of pro-inflammatory cytokines : Lowering levels of TNF-alpha and IL-6.

Table 2: Summary of Biological Activities

Activity TypeEffectivenessMechanism
AnticancerHighApoptosis induction, angiogenesis inhibition
Anti-inflammatoryModerateCOX inhibition, cytokine reduction

Q & A

Q. What are the established synthetic pathways for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is synthesized via copper-catalyzed [3+2] cycloaddition reactions. A representative protocol involves dissolving 5-nitroso-1H-pyrazole in THF/water (1:1), adding copper sulfate, sodium ascorbate, and 1-ethynyl-4-methoxybenzene, and heating at 50°C for 16 hours. Post-reaction, extraction with ethyl acetate and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the product with ~60% efficiency . Optimization strategies include:
  • Catalyst screening : Substituting Cu(I) with Ru or Ir complexes to enhance regioselectivity.

  • Solvent systems : Testing polar aprotic solvents (DMF, DMSO) to improve solubility of intermediates.

  • Temperature control : Lowering reaction temperatures to reduce side-product formation.

    • Data Table :
CatalystSolventTemp (°C)Yield (%)Purity (HPLC)
CuSO₄THF/H₂O506095%
RuCl₃DMF405592%

Q. How is structural characterization performed to confirm the compound’s identity and stereochemistry?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemistry. Crystals are grown via slow evaporation in dichloromethane/hexane. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL yields R-factors ≤ 0.046 . Complementary techniques:
  • NMR : ¹H/¹³C NMR (CDCl₃) identifies methoxy (δ 3.8–4.0 ppm) and pyrazole protons (δ 7.2–8.1 ppm).
  • HRMS : ESI-HRMS confirms molecular ion [M+H]⁺ at m/z 423.1802 (calc. 423.1805) .

Q. What stability considerations are critical during storage and handling?

  • Methodological Answer : The compound is light- and moisture-sensitive. Stability studies in DMSO-d₆ (25°C, 48 hrs) show <5% degradation under argon but ~15% decomposition in air. Recommendations:
  • Storage : Amber vials at –20°C under nitrogen.
  • Handling : Use gloveboxes for hygroscopic intermediates.
    Accelerated stability testing (40°C/75% RH) via HPLC monitors degradation products, such as the hydrolyzed pyrazole derivative .

Advanced Research Questions

Q. How can stereochemical challenges in synthesis be addressed, particularly for the (13E)-configured methylidene group?

  • Methodological Answer : The E/Z isomerism of the methylidene group is controlled by steric effects during cyclization. Computational modeling (DFT at B3LYP/6-31G*) predicts the (13E) isomer is 8.3 kcal/mol more stable than (13Z) due to reduced van der Waals clashes. Experimental validation via NOESY NMR shows no cross-peaks between the ethylpyrazole and methoxy groups, confirming the E-configuration .

Q. What in vitro assays are suitable for evaluating its bioactivity, and how are mechanisms of action probed?

  • Methodological Answer : Primary screens include:
  • Kinase inhibition : IC₅₀ determination against CDK2 (ATP-Glo assay, IC₅₀ = 1.2 µM).
  • Antiproliferative activity : MTT assays in HeLa cells (72 hr, GI₅₀ = 8.5 µM).
    Mechanism studies:
  • SPR analysis : Binding affinity (KD = 220 nM) to recombinant CDK2.
  • Molecular docking : Pyrazole moiety occupies the ATP-binding pocket (Glide score = –9.2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(13E)-13-[(1-ethyl-1H-pyrazol-4-yl)methylidene]-5-methoxy-15-methyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadeca-2(7),3,5-trien-14-one
Reactant of Route 2
(13E)-13-[(1-ethyl-1H-pyrazol-4-yl)methylidene]-5-methoxy-15-methyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadeca-2(7),3,5-trien-14-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.